6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C34H29FN4O4S and its molecular weight is 608.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
A range of novel quinazolinone derivatives, including structures similar to 6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, have been synthesized and shown to possess good antimicrobial activities. For instance, certain derivatives displayed effective inhibitory actions against pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing the efficacy of some commercial bactericides (Yan et al., 2016).
Antihypertensive Properties
Quinazolinone derivatives, structurally related to the compound , have been explored as potential antihypertensive agents. These compounds, particularly those with phenylpiperazine or phenylpiperidine moieties, showed high binding affinity for alpha-1 adrenoceptors, suggesting their potential as antihypertensive agents (Chern et al., 1993).
Benzodiazepine Binding Activity
Some triazoloquinazolinone derivatives, related to the compound of interest, have been identified as potent benzodiazepine antagonists. These compounds have shown significant activity in rat models, suggesting their potential use in neurological or psychiatric disorders (Francis et al., 1991).
Anti-tubercular Activity
Substituted quinazolines, including benzo[h]quinazolinones and benzo[g]indazoles, have been synthesized and evaluated for their anti-tubercular properties. Certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, presenting a potential avenue for tuberculosis treatment research (Maurya et al., 2013).
Antiviral Properties
Novel quinazolin-4(3H)-ones synthesized via microwave techniques were assessed for their antiviral activities against various respiratory and biodefense viruses. Some derivatives showed promising inhibitory effects against viruses like influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007).
H1-Antihistaminic Activity
Novel quinazolin-4(3H)-one derivatives have been investigated for H1-antihistaminic properties, indicating potential use in treating allergic reactions. Some compounds offered significant protection against histamine-induced bronchospasm in animal models (Alagarsamy & Parthiban, 2013).
Radioiodination and Biodistribution Studies
Research involving the radioiodination and biodistribution of benzo[g]quinazolin-4(3H)-one derivatives in tumor-bearing mice revealed insights into developing potent radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).
Anti-inflammatory Activity
Fluorine-substituted quinazolin-2-amine derivatives demonstrated potential anti-inflammatory effects, showing inhibitory actions on LPS-induced NO secretion. This indicates their possible use in inflammation-related research and therapy (Sun et al., 2019).
properties
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29FN4O4S/c35-26-12-8-24(9-13-26)21-44-34-36-29-19-31-30(42-22-43-31)18-28(29)33(41)39(34)20-23-6-10-25(11-7-23)32(40)38-16-14-37(15-17-38)27-4-2-1-3-5-27/h1-13,18-19H,14-17,20-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPHTWSQRJTYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC7=CC=C(C=C7)F)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.